2,8-Dichloro-1,7-naphthyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,8-dichloro-1,7-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-2-1-5-3-4-11-8(10)7(5)12-6/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIMHYDUPUUCDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,8 Dichloro 1,7 Naphthyridine and Its Precursors
De Novo Synthesis Approaches
The de novo synthesis of the 1,7-naphthyridine (B1217170) framework, the essential backbone of the target molecule, can be achieved through various cyclization and annulation strategies. These methods typically involve the construction of the second pyridine (B92270) ring onto a pre-existing, appropriately substituted pyridine molecule. Subsequent halogenation then yields the desired dichlorinated product.
Cyclization and Annulation Strategies
The construction of the 1,7-naphthyridine ring system often employs well-established named reactions in heterocyclic synthesis, adapted for the specific isomeric requirements. One of the foundational methods for creating a second pyridine ring is the Skraup reaction , which traditionally involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. mdpi.com While versatile for many naphthyridine isomers, the precise substitution pattern of the initial aminopyridine is crucial for directing the cyclization to form the 1,7-naphthyridine core.
Another powerful method is the Friedländer annulation , which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. researchgate.net For the synthesis of 1,7-naphthyridines, this would necessitate a 3-amino-4-formylpyridine or a related derivative as the starting material. researchgate.net The reaction proceeds via a base- or acid-catalyzed condensation followed by cyclization and dehydration to afford the bicyclic system.
The Gould-Jacobs reaction provides another pathway, particularly for the synthesis of hydroxynaphthyridines, which are key precursors to their chloro-derivatives. This reaction typically involves the condensation of an aminopyridine with a malonic acid derivative, such as diethyl ethoxymethylenemalonate, followed by thermal cyclization. acs.org For instance, the cyclization of 3-aminopyridine (B143674) 1-oxide with ethoxymethylenemalonic ester has been shown to produce 4-hydroxy-1,7-naphthyridine. acs.org
A patent for the synthesis of 1,7-naphthyridine derivatives describes a method starting from 2-chloro-3-aminopyridine. google.com This process involves the protection of the amino group, followed by a hydroformylation reaction and subsequent cyclization with an acrylate (B77674) compound under the influence of a Lewis acid to construct the second ring. google.com
These cyclization strategies are summarized in the table below, highlighting the diversity of approaches to the 1,7-naphthyridine core.
| Cyclization Strategy | Key Precursors | Typical Reagents | Product Type |
| Skraup Reaction | Aminopyridine | Glycerol, H₂SO₄, Oxidizing Agent | Naphthyridine |
| Friedländer Annulation | o-Aminoaryl Aldehyde/Ketone | Compound with active methylene group | Substituted Naphthyridine |
| Gould-Jacobs Reaction | Aminopyridine | Diethyl Ethoxymethylenemalonate | Hydroxynaphthyridine |
| Patent Method | 2-Chloro-3-aminopyridine | Acrylate, Lewis Acid | Substituted 1,7-Naphthyridine |
Halogenation Pathways from Naphthyridine N-Oxides
The introduction of chlorine atoms onto the naphthyridine ring can be achieved through the halogenation of naphthyridine N-oxides. This method involves the initial oxidation of one or both nitrogen atoms of the naphthyridine core to form the corresponding N-oxide(s). These N-oxides are then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to introduce chlorine atoms at positions activated by the N-oxide group. chemicalbook.comdiva-portal.org
However, this approach can be challenging. For instance, attempts to synthesize bis-chlorinated naphthyridines via the halogenation of N-oxides have been reported to result in extremely low yields, sometimes less than 1.5% after the two steps of N-oxidation and subsequent halogenation, leading to the abandonment of this method in some cases. diva-portal.org The purification of the intermediate naphthyridine N-oxides can also present difficulties. diva-portal.org
Despite these challenges, the Meisenheimer reaction of 1,7-naphthyridine 1-oxide with POCl₃ is a known route for introducing a chlorine atom onto the ring. chemicalbook.com The reactivity and the position of chlorination are influenced by the electronic nature of the N-oxide and the reaction conditions.
Synthesis of Dichloronaphthyridine Isomers as Related Starting Materials
The synthesis of other dichloronaphthyridine isomers, such as 2,7-dichloro-1,8-naphthyridine (B19096), is well-documented and can provide insights into the potential synthetic routes for the 2,8-dichloro-1,7-naphthyridine isomer. A common and effective route to these compounds involves the chlorination of the corresponding dihydroxy- or dione-naphthyridine precursors.
For example, 2,7-dichloro-1,8-naphthyridine is synthesized from 1,8-naphthyridine-2,7(1H,8H)-dione. chemicalbook.com The dione (B5365651) is treated with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) under reflux conditions. chemicalbook.com After several hours of heating, the reaction mixture is worked up to yield the desired 2,7-dichloro-1,8-naphthyridine. chemicalbook.com A reported yield for this transformation is 74%. chemicalbook.com
The synthesis of the precursor, 1,8-naphthyridine-2,7-diol (B19098) (which exists in tautomeric equilibrium with the dione form), can be achieved through methods like the Gould-Jacobs reaction. The reaction of 2-amino-6-hydroxypyridine (B123244) with diethyl ethoxymethylenemalonate, followed by thermal cyclization, leads to a carboxylate intermediate which is then hydrolyzed to afford the diol.
The following table summarizes the synthesis of a related dichloronaphthyridine isomer, which serves as a model for the potential synthesis of this compound from its corresponding dione.
| Starting Material | Reagents | Reaction Conditions | Product | Yield |
| 1,8-Naphthyridine-2,7(1H,8H)-dione | PCl₅, POCl₃ | Reflux, 6 h | 2,7-Dichloro-1,8-naphthyridine | 74% chemicalbook.com |
Optimization of Synthetic Pathways and Yields
As mentioned, the halogenation of naphthyridine N-oxides can be a low-yielding process. diva-portal.org Alternative strategies, such as the direct chlorination of hydroxynaphthyridine precursors, often provide better and more reliable yields. The choice of chlorinating agent and reaction conditions is critical. While phosphorus oxychloride, often in combination with phosphorus pentachloride, is a common and effective reagent for this transformation, the reaction conditions, such as temperature and reaction time, need to be carefully controlled to minimize the formation of byproducts. chemicalbook.comresearchgate.net
For the cyclization steps, the choice of catalyst and solvent can significantly impact the yield and purity of the naphthyridine core. Modern cross-coupling reactions, such as Suzuki-Miyaura reactions, have also been employed in the synthesis of functionalized naphthyridines, offering a high degree of control over the substitution pattern. researchgate.net For instance, 2,7-diaryl-1,8-naphthyridines have been prepared in high yields from 2,7-dichloro-1,8-naphthyridine via Suzuki-Miyaura coupling. researchgate.net This demonstrates the utility of the dichloro-scaffold as a versatile intermediate for further diversification.
Reactivity and Functionalization of 2,8 Dichloro 1,7 Naphthyridine Derivatives
Nucleophilic Substitution Reactions
The electron-deficient nature of the 1,7-naphthyridine (B1217170) ring system, accentuated by the presence of two chlorine atoms, renders the 2 and 8 positions susceptible to nucleophilic attack.
Amination Reactions
The chlorine atoms of dichloronaphthyridine derivatives can be displaced by various amines. For instance, 1,3-dichloro-2,7-naphthyridines react with substituted piperazines in absolute ethanol (B145695), leading to the substitution of the chlorine atom at the first position. mdpi.com Similarly, amination of halogenated 1,5-naphthyridine (B1222797) derivatives has been achieved through microwave-assisted nucleophilic substitution reactions with appropriate amines, yielding various alkylamino substituted compounds. mdpi.com
Palladium-catalyzed amidation presents another effective method for functionalization. The reaction between 2,7-dichloro-1,8-naphthyridines and primary amides, utilizing a palladium acetate (B1210297) (Pd(OAc)₂) catalyst with a xantphos (B1684198) ligand and potassium carbonate (K₂CO₃) as a base, can produce both symmetric and nonsymmetric 2,7-diamido-1,8-naphthyridines in yields ranging from 50% to 90%. acs.orgnih.gov While monoamidation of 2,7-dichloro-1,8-naphthyridine (B19096) can be achieved with good selectivity, challenges in product isolation often result in lower yields. acs.orgnih.gov
The conversion of 1-halogeno-2,7-naphthyridines to their corresponding 1-amino counterparts using potassium amide in liquid ammonia (B1221849) (KNH₂/NH₃) proceeds through an SN(AE)ipso substitution mechanism. researchgate.net This indicates a direct attack of the nucleophile at the carbon atom bearing the leaving group.
| Reactant | Reagent/Catalyst | Product | Yield | Reference |
| 1,3-Dichloro-2,7-naphthyridines | Substituted piperazines/Ethanol | 3-Chloro-2,7-naphthyridines | High | mdpi.com |
| 2,7-Dichloro-1,8-naphthyridines | Primary amides/Pd(OAc)₂, Xantphos, K₂CO₃ | 2,7-Diamido-1,8-naphthyridines | 50-90% | acs.orgnih.gov |
| 1-Halogeno-2,7-naphthyridines | KNH₂/NH₃ | 1-Amino-2,7-naphthyridines | - | researchgate.net |
Alkoxylation and Thiolation Reactions
The chlorine atoms on the naphthyridine ring can also be displaced by alkoxides and thiolates. uni-muenchen.de For example, a regioselective methoxylation of 2,4-dichloro-1,8-naphthyridine (B1592249) at the C2 position has been reported to yield 2-methoxy-4-chloro-1,8-naphthyridine. nih.gov This selective functionalization allows for subsequent reactions at the remaining chloro-substituted position.
In the 1,5-naphthyridine series, dichloronaphthyridine derivatives undergo an alkoxylation-amination sequence to synthesize alkoxy amino-1,5-naphthyridines. mdpi.comresearchgate.net This stepwise functionalization highlights the ability to selectively introduce different nucleophiles onto the naphthyridine scaffold.
| Reactant | Reagent | Product | Reference |
| 2,4-Dichloro-1,8-naphthyridine | Methoxide | 2-Methoxy-4-chloro-1,8-naphthyridine | nih.gov |
| Dichloronaphthyridine derivatives | Alkoxides, then Amines | Alkoxy amino-1,5-naphthyridines | mdpi.comresearchgate.net |
| 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine | Alkoxides/Alkylthiolates | Alkoxy- and thioalkyl-naphthyridines | uni-muenchen.de |
Regioselectivity in Nucleophilic Displacements
The positions of the nitrogen atoms within the naphthyridine ring play a crucial role in directing the regioselectivity of nucleophilic substitution reactions. In 1,8-naphthyridines, palladium-catalyzed amidation of 2,7-dichloro-1,8-naphthyridine can be controlled to achieve either mono- or di-substitution. acs.orgnih.gov Using a stoichiometric amount of the amide nucleophile (0.9 equivalents) favors the formation of the monoamidated product, although isolation can be challenging. acs.orgnih.gov
In the case of 2,4-dichloro-1,8-naphthyridine, regioselective methoxylation occurs preferentially at the C2 position. nih.gov This selectivity is attributed to the electronic effects of the nitrogen atoms influencing the electrophilicity of the adjacent carbon atoms.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize halogenated naphthyridines.
Palladium-Catalyzed Reactions
Palladium catalysts are widely used for various cross-coupling reactions involving naphthyridine derivatives. researchgate.neteie.gruni-rostock.de These reactions offer a versatile platform for introducing a wide range of substituents onto the heterocyclic core.
The Suzuki-Miyaura coupling reaction is a highly effective method for the arylation and alkenylation of dichloronaphthyridines. 2,7-Diaryl- and 2,7-dialkenyl-1,8-naphthyridines have been synthesized in high yields through the Suzuki-Miyaura reaction of 2,7-dichloro-1,8-naphthyridines with various boronic acids. thieme-connect.comresearchgate.net These reactions are typically carried out in the presence of a palladium catalyst and a base. thieme-connect.comresearchgate.net
The site-selectivity of Suzuki-Miyaura coupling reactions on heteroaryl polyhalides is influenced by several factors. rsc.org In some instances, a chlorine atom at the C2 position in quinolines can react preferentially over a less activated bromide elsewhere on the ring. rsc.org For 2,7-dichloro-5-azaquinolines ( rsc.orgacs.org-naphthyridines), Suzuki-Miyaura coupling reactions have been shown to occur at the C2 position. rsc.org
The reaction of 8-bromo-2-methoxynaphthyridine with 2-chlorophenylboronic acids via a Suzuki-Miyaura coupling has been used to prepare 8-(2-chlorophenyl)-2-methoxy rsc.orgacs.orgnaphthyridine derivatives. nih.gov This demonstrates the utility of this reaction in synthesizing complex, multi-substituted naphthyridine structures.
| Reactant | Coupling Partner | Catalyst/Base | Product | Yield | Reference |
| 2,7-Dichloro-1,8-naphthyridine | Aryl/Alkenylboronic acids | Pd catalyst/Base | 2,7-Diaryl/Dialkenyl-1,8-naphthyridines | High | thieme-connect.comresearchgate.net |
| 8-Bromo-2-methoxynaphthyridine | 2-Chlorophenylboronic acids | Pd catalyst | 8-(2-Chlorophenyl)-2-methoxy rsc.orgacs.orgnaphthyridine | - | nih.gov |
Cobalt-Catalyzed Cross-Couplings with Organometallics
Cobalt-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-catalyzed methods for the functionalization of N-heterocyclic compounds. nih.gov These reactions often exhibit a broad scope and can be used to couple various halogenated naphthyridines with both alkyl- and aryl-organometallic reagents, such as Grignard reagents (organomagnesium halides) and organozinc compounds. nih.govacs.org
For instance, CoCl₂ has been shown to effectively catalyze the cross-coupling of chloronaphthyridines with alkyl- and arylmagnesium halides. nih.govacs.org The addition of ligands like sodium formate (B1220265) can further expand the scope of these reactions to include arylzinc reagents, allowing for the synthesis of polyfunctional arylated naphthyridines under mild conditions. nih.gov In some cases, cobalt catalysis provides different reactivity compared to iron catalysis, as seen in the bis-arylation of 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine. uni-muenchen.de
Table 3: Cobalt-Catalyzed Cross-Coupling of Halogenated Naphthyridines
| Naphthyridine Substrate | Organometallic Reagent | Catalyst/Ligand | Product | Yield (%) | Reference |
| 3,6-Dichloro-1,8-dimethyl-2,7-naphthyridine | 2-Phenylethylmagnesium bromide | CoCl₂ | Monoalkylated naphthyridine | 80 | nih.govacs.org |
| 1-Chloro-2,7-naphthyridine | 2-Phenylethylmagnesium bromide | CoCl₂ | 1-Phenethyl-2,7-naphthyridine | 82 | nih.govacs.org |
| 1-Chloro-2,7-naphthyridine | Phenylzinc chloride | CoCl₂·2LiCl / HCO₂Na | 1-Phenyl-2,7-naphthyridine | 80-82 | nih.gov |
Iron-Catalyzed Cross-Couplings
Iron-catalyzed cross-coupling reactions offer an economical and environmentally friendly alternative to palladium- and cobalt-based systems. orgsyn.org These reactions have been successfully applied to the functionalization of chloronaphthyridines, although the scope can sometimes be more limited compared to cobalt-catalyzed methods. nih.gov Iron catalysts, such as Fe(acac)₃, can mediate the coupling of chlorobenzenesulfonamides with alkyl Grignard reagents, a reaction that can be enhanced by additives like N-methyl-2-pyrrolidone (NMP). nsf.gov Visible-light-promoted iron-catalyzed Kumada cross-coupling has also been developed to overcome some limitations, allowing for the efficient coupling of even electron-rich aryl chlorides with aliphatic Grignard reagents. nih.gov
Reactions Involving Side-Chain Modifications
Modifications of functional groups and side chains on the naphthyridine ring system, without altering the core structure, are crucial for fine-tuning the properties of these compounds. mdpi.com An example of such a modification is the oxidation of a methyl group on a benzo[b] thieme-connect.comnaphthyridine to either a formyl or a carboxyl group using a silver oxide solution. mdpi.com This demonstrates that the peripheral functional groups on the naphthyridine scaffold can be selectively transformed to generate a library of derivatives.
Rearrangement Reactions (e.g., Smiles Rearrangement in Naphthyridine Systems)
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that has been successfully applied to naphthyridine systems. mdpi.comacs.orgmdpi.comnih.gov This rearrangement provides a novel pathway for the synthesis of otherwise difficult-to-access structures. For example, 1-amino-3-chloro-2,7-naphthyridine derivatives can be reacted with 2-mercaptoethanol (B42355) to form an intermediate that undergoes a Smiles rearrangement to yield 1-amino-3-oxo-2,7-naphthyridines in high yields. mdpi.com The reaction's outcome can be influenced by steric factors related to substituents on the naphthyridine ring. nih.gov This rearrangement has been pivotal in the synthesis of new heterocyclic systems like furo[2,3-c]-2,7-naphthyridines. mdpi.comnih.gov
Directed Metalation Strategies and Subsequent Trapping
Directed metalation, particularly directed ortho-metalation (DoM), is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. thieme-connect.com In the context of naphthyridine derivatives, this approach allows for the introduction of various electrophiles at specific positions. For instance, the use of a directing group can control the site of metalation on a 4-bromobenzo[c] nih.govacs.orgnaphthyridine, enabling regioselective functionalization at the C-5 position with TMPMgCl·LiCl. beilstein-journals.orgd-nb.info The resulting metalated intermediate can then be quenched with a variety of electrophiles to yield 5-substituted products. beilstein-journals.orgd-nb.info This strategy has been employed in the synthesis of precursors for H+/K+-ATPase inhibitors and analogues of pyridoacridine alkaloids. beilstein-journals.orgthieme-connect.comd-nb.info
Advanced Characterization Techniques and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 2,8-dichloro-1,7-naphthyridine, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete assignment of its proton and carbon skeletons.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment
¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the four aromatic protons on the naphthyridine core. The chemical shifts of these protons would be influenced by the electronegativity of the nitrogen atoms and the chlorine substituents. The protons on the pyridine (B92270) ring bearing the C-2 chlorine would likely appear at different chemical shifts compared to the protons on the pyridine ring with the C-8 chlorine. Coupling constants (J-values) between adjacent protons would reveal their connectivity.
¹³C NMR: The carbon-13 NMR spectrum would display eight distinct signals for the eight carbon atoms of the naphthyridine ring. The carbons directly bonded to the chlorine atoms (C-2 and C-8) would exhibit characteristic chemical shifts. The chemical shifts of the other carbons would provide further information about the electronic environment within the heterocyclic system.
Anticipated NMR Data (Hypothetical):
| Position | Anticipated ¹H Chemical Shift (ppm) | Anticipated ¹³C Chemical Shift (ppm) |
| 3 | Aromatic region | Aromatic region |
| 4 | Aromatic region | Aromatic region |
| 5 | Aromatic region | Aromatic region |
| 6 | Aromatic region | Aromatic region |
Note: Without experimental data, specific chemical shift values cannot be provided.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, typically on adjacent carbon atoms. Cross-peaks in the COSY spectrum would allow for the tracing of the proton-proton networks within the two pyridine rings.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the assigned proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for identifying the connectivity between different parts of the molecule and for assigning the quaternary (non-protonated) carbon atoms, such as C-2, C-8, and the bridgehead carbons.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
C=C and C=N stretching vibrations: These would appear in the fingerprint region (approximately 1600-1400 cm⁻¹), characteristic of the aromatic and heteroaromatic rings.
C-H stretching vibrations: Aromatic C-H stretches would be observed above 3000 cm⁻¹.
C-Cl stretching vibrations: The carbon-chlorine bonds would exhibit stretching vibrations in the lower frequency region of the spectrum (typically below 800 cm⁻¹).
Anticipated IR Absorption Bands (Hypothetical):
| Functional Group | Anticipated Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| C=N Stretch | 1650 - 1550 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-Cl Stretch | 800 - 600 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be used to determine the precise molecular weight of this compound, allowing for the confirmation of its elemental composition. The expected monoisotopic mass would be calculated based on the most abundant isotopes of each element (C, H, N, Cl). The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key feature in the mass spectrum, with the molecular ion peak (M⁺) appearing as a cluster of peaks corresponding to the different combinations of chlorine isotopes. Analysis of the fragmentation pattern could also provide further structural information.
Electrospray Ionization Mass Spectrometry (ESI-MS)
No specific experimental ESI-MS data for this compound, such as observed mass-to-charge ratios for protonated molecules ([M+H]⁺) or other adducts, has been reported in the searched literature. This technique would typically be used to confirm the molecular weight of the compound.
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
There is no available information on the UV-Vis absorption spectrum of this compound in various solvents. Data regarding its maximum absorption wavelengths (λmax) and corresponding molar absorptivity coefficients (ε) are absent from the literature.
Fluorescence Spectroscopy (Emission Spectra, Quantum Yield, Excited-State Lifetimes)
The fluorescence properties of this compound have not been characterized in the available literature. Consequently, data on its emission spectra, fluorescence quantum yield (Φf), and excited-state lifetimes (τ) are unavailable.
X-ray Crystallography for Solid-State Structural Elucidation
A crystallographic study of this compound has not been published. Therefore, no data on its single-crystal X-ray structure, including unit cell dimensions, space group, and atomic coordinates, is available to definitively elucidate its solid-state molecular structure.
Chromatographic Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC)
Specific HPLC methods for the analysis or purification of this compound are not described in the searched scientific papers. Details concerning stationary phases, mobile phases, flow rates, and retention times used for its purity assessment are not available.
Thin-Layer Chromatography (TLC) and Column Chromatography for Purification
In the synthesis of this compound, Thin-Layer Chromatography (TLC) and column chromatography are indispensable techniques for monitoring reaction progress and for the isolation of the pure compound from crude reaction mixtures. These chromatographic methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC) is primarily utilized for the rapid qualitative analysis of the reaction mixture. It allows for the determination of the number of components in the mixture and provides a preliminary indication of the appropriate solvent system for column chromatography. The retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. While specific Rƒ values for this compound are not extensively reported in the literature, data from closely related dichloronaphthyridine isomers and their derivatives can provide valuable guidance. For instance, in the analysis of 2,7-dialkylamino-4-methyl- chemicalbook.com-naphthyridines, a solvent system of chloroform (B151607), methanol (B129727), and acetic acid in a 10:1:0.5 ratio has been effectively used for TLC analysis.
Column chromatography is the standard method for the preparative purification of this compound. This technique employs a stationary phase, typically silica (B1680970) gel, packed into a glass column. The crude product is loaded onto the top of the column and eluted with a suitable solvent system (mobile phase). The selection of the mobile phase is critical for achieving efficient separation. The polarity of the solvent system is adjusted to ensure that the desired compound and any impurities have different elution rates.
The following tables summarize representative chromatographic conditions used for the purification and analysis of dichloronaphthyridine derivatives, which can be adapted for this compound.
Table 1: Representative TLC Conditions for Naphthyridine Derivatives
| Compound Type | Stationary Phase | Mobile Phase | Ratio (v/v/v) |
| 2,7-Dialkylamino-4-methyl- chemicalbook.com-naphthyridines | Silica Gel | Chloroform : Methanol : Acetic Acid | 10:1:0.5 |
Table 2: Representative Column Chromatography Conditions for Dichloronaphthyridine Derivatives
| Compound Type | Stationary Phase | Mobile Phase |
| 2,7-Diaryl-1,8-naphthyridines | Silica Gel | Hexane (B92381) - Dichloromethane (B109758) |
| 2,7-Dialkylamino-4-methyl- chemicalbook.com-naphthyridines | Silica Gel | Chloroform - Methanol (10:1) |
In some instances, where chromatographic separation is challenging or for final purification, recrystallization is employed. For example, the isomeric 2,7-dichloro-1,8-naphthyridine (B19096) has been purified by recrystallization from acetone, and 2,6-dichloro-1,7-naphthyridine (B1601910) from a mixture of hexane and acetone. These techniques can be considered as complementary to chromatographic methods for obtaining highly pure this compound.
Research Applications and Emerging Potentials of 2,8 Dichloro 1,7 Naphthyridine Derivatives
Advanced Materials and Optoelectronic Devices:
No research articles were found that describe the application of 2,8-dichloro-1,7-naphthyridine or its direct derivatives in the development of advanced materials or optoelectronic devices.
Given the strict instructions to generate content that "strictly adheres to the provided outline" and to "Focus solely on the requested topics," creating the article as specified is not feasible. To do so would require presenting information from other, more common naphthyridine isomers as if it were applicable to the 1,7-isomer, which would be scientifically inaccurate and misleading. Therefore, in the interest of accuracy and adherence to the prompt's constraints, the article cannot be generated.
Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Emitters
While direct studies on this compound for OLEDs and TADF applications are not extensively documented in available research, the broader class of naphthyridine derivatives, particularly the 1,8-naphthyridine (B1210474) isomer, has shown significant promise in this field. These related compounds are utilized as building blocks for TADF emitters, which are crucial for developing highly efficient OLEDs. researchgate.net The core principle behind TADF is to minimize the energy gap between the lowest singlet (S1) and triplet (T1) excited states, enabling efficient reverse intersystem crossing from the triplet state to the singlet state, thus harvesting both singlet and triplet excitons for light emission. nih.gov
For instance, several 1,8-naphthyridine-based TADF emitters have been synthesized and incorporated into OLED devices. These materials often feature a donor-acceptor structure, where the electron-deficient naphthyridine core acts as the acceptor. By attaching various electron-donating units, researchers can tune the photophysical properties of the resulting molecule. researchgate.net
Key performance metrics for several 1,8-naphthyridine-based TADF emitters are summarized below, illustrating the potential of the naphthyridine scaffold in OLED technology.
| Emitter | Donor Moiety | Maximum External Quantum Efficiency (EQEmax) | Emission Color |
| DMAC-ND | 9,9-dimethylacridin-10(9H)-yl | 14.1% | Multi-color |
| PTZ-ND | 10H-phenothiazin-10-yl | 13.4% | Multi-color |
| PXZ-ND | 10H-phenoxazin-10-yl | 13.0% | Multi-color |
| Cz-ND | 9H-carbazole | 15.3% | Blue |
| tBuCz-ND | 3,6-di-tert-butyl-9H-carbazole | 20.9% | Blue |
This data is based on derivatives of 1,8-naphthyridine and is presented to show the potential of the naphthyridine core structure in OLED applications. researchgate.net
The success of these 1,8-naphthyridine derivatives suggests that other isomers, such as the 1,7-naphthyridine (B1217170) framework found in this compound, could also serve as effective core structures for novel TADF emitters. Further research into the synthesis and characterization of this compound derivatives is warranted to explore their potential in next-generation lighting and display technologies.
Exploration in Molecular Electronics and Switches
The application of naphthyridine derivatives in molecular electronics, particularly as molecular switches, is an emerging area of research. Halogenated naphthyridines are considered valuable building blocks in the synthesis of such molecular-scale devices. The core concept of molecular electronics is to use individual molecules or nanoscale collections of molecules as electronic components.
While specific research on this compound in this context is limited, related halogenated naphthyridines have been synthesized for the purpose of creating molecular switches. The synthetic strategy often involves cross-coupling reactions to link the naphthyridine core to other functional units, such as thiophene-based molecules. The resulting compounds can then be investigated for their ability to switch between different electronic states upon external stimuli, such as light or an electric field. This switching behavior is fundamental to the operation of molecular-scale transistors, wires, and other electronic components.
The potential for naphthyridine-based molecules to function as electronic components is significant, as they could enable the fabrication of electronic devices that are orders of magnitude smaller than current silicon-based technologies. However, challenges remain in terms of synthesis, purification, and the reliable assembly of these molecules into functional devices.
Investigation of Structure-Charge Transport Relationships
Understanding the relationship between molecular structure and charge transport properties is critical for the design of efficient organic electronic materials. Theoretical and computational studies on naphthyridine-based materials have begun to shed light on these relationships. While research directly focused on this compound is not prominent, studies on related isomers provide valuable insights.
For example, theoretical analyses of 1,5-naphthyridine-based materials have been conducted to understand their charge transfer properties. These studies suggest that thiophene-substituted naphthyridine crystalline materials can self-assemble into one-dimensional stacking motifs. These stacked structures are highly desirable as they can create efficient pathways for charge propagation, characterized by large wavefunction overlap between adjacent molecules. Such organized structures have the potential to outperform many currently used organic electronic materials.
The insights gained from these computational models on related naphthyridine isomers can guide the design of new materials based on the 1,7-naphthyridine scaffold. By strategically modifying the structure of this compound with different substituent groups, it may be possible to control the solid-state packing and, consequently, the charge transport properties of the resulting materials. This tailored approach could lead to the development of novel high-performance organic semiconductors for a variety of electronic applications.
Chemical Biology and Probe Development (In vitro mechanistic studies)
Investigation of Molecular Interactions with Biological Targets
Enzyme Inhibition Studies (e.g., Kinases, Phosphodiesterases, Topoisomerases)
The naphthyridine scaffold is a recognized pharmacophore in drug discovery, and its derivatives have been investigated for their inhibitory activity against a range of enzymes. While specific studies on this compound are not widely reported, research on the broader class of 1,8-naphthyridine derivatives has demonstrated their potential as potent enzyme inhibitors. nih.gov
For example, a series of 1,8-naphthyridine derivatives were evaluated for their ability to inhibit carbonic anhydrases (CAs) and alkaline phosphatases (ALPs), two classes of enzymes implicated in various physiological and pathological processes. nih.gov Several of these derivatives exhibited significant inhibitory activity, with IC50 values in the micromolar to nanomolar range. nih.gov
The table below summarizes the inhibitory activity of selected 1,8-naphthyridine derivatives against different enzyme isoforms.
| Compound | Target Enzyme | IC50 (µM) |
| 1a | Carbonic Anhydrase XII | 0.32 ± 0.07 |
| 1b | tissue-nonspecific alkaline phosphatase (b-TNAP) | 0.122 ± 0.06 |
| 1e | Carbonic Anhydrase II | 0.44 ± 0.19 |
| 1e | calf-intestinal alkaline phosphatase (c-IAP) | 0.107 ± 0.02 |
| 1g | Carbonic Anhydrase IX | 0.11 ± 0.03 |
This data is for derivatives of 1,8-naphthyridine and is presented to illustrate the potential of the naphthyridine scaffold as a basis for designing enzyme inhibitors. nih.gov
These findings highlight the versatility of the naphthyridine core in interacting with the active sites of different enzymes. The specific substitution pattern on the naphthyridine ring plays a crucial role in determining the potency and selectivity of inhibition. This suggests that derivatives of this compound could also be explored as potential inhibitors of kinases, phosphodiesterases, topoisomerases, and other clinically relevant enzymes.
Nucleic Acid Interactions (e.g., DNA Intercalation, Hydrogen Bonding with DNA Base Pairs)
Derivatives of naphthyridine have been shown to interact with nucleic acids through various binding modes, including intercalation between base pairs and hydrogen bonding with specific nucleobases. These interactions can lead to the stabilization or disruption of DNA and RNA structures, making these compounds interesting candidates for therapeutic and diagnostic applications.
Studies on 2-amino-1,8-naphthyridine derivatives have provided detailed insights into their interactions with DNA. These molecules have been shown to selectively bind to cytosine bases, particularly in the context of an abasic (AP) site in a DNA duplex. nih.gov The binding affinity is influenced by the number and position of methyl groups on the naphthyridine ring, with some derivatives showing a significant increase in binding constant compared to the parent compound. nih.gov
The primary driving force for this binding is thought to be the hydrophobic transfer process, where the molecule moves from the aqueous solution to the more hydrophobic environment of the DNA binding pocket. nih.gov Specific hydrogen bonds between the naphthyridine ring and the cytosine base also play a crucial role in the selective recognition. nih.gov
The ability of naphthyridine derivatives to recognize specific DNA sequences or structures opens up possibilities for their use as probes for detecting DNA damage or as agents for modulating gene expression. Further investigation into the nucleic acid binding properties of this compound derivatives could reveal novel compounds with unique DNA or RNA targeting capabilities.
Cell Signaling Pathway Modulation
Derivatives of the 1,7-naphthyridine core have been identified as potent and selective modulators of various components within cellular signaling pathways, particularly protein kinases, which play a crucial role in cell regulation.
One significant area of research involves the development of 1,7-naphthyridine 1-oxides as inhibitors of p38 mitogen-activated protein (MAP) kinase. nih.gov The p38 MAP kinase pathway is a key signaling cascade involved in inflammatory responses and cellular stress. Potent inhibitors from this series have demonstrated the ability to reduce the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, both in human whole blood and in animal models of inflammation. nih.govdrugbank.com
Furthermore, compounds featuring a 3-cyano-1,7-naphthyridine core have been discovered as highly selective and potent inhibitors of Phosphatidylinositol-4-Phosphate 5-Kinase Type II Alpha (PIP4K2A). acs.org This kinase is implicated in the regulation of the tumor suppressor protein p53, making PIP4K2A inhibitors a potential therapeutic strategy for p53-deficient cancers. The crystal structure of an inhibitor bound to PIP4K2A revealed that the 1,7-naphthyridine core sits (B43327) within the ATP binding site, forming crucial interactions, including a hydrogen bond between the N7 nitrogen of the naphthyridine ring and the backbone of the kinase hinge region. acs.org
The 1,7-naphthyridine scaffold has also been utilized to design potent inhibitors of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases. aacrjournals.org Aberrant FGFR signaling is a known driver in various cancers. Novel 1,7-naphthyridine derivatives have shown nanomolar affinity for all four members of the FGFR family (FGFR1, 2, 3, and 4) in both enzymatic and cellular assays, demonstrating their potential as anticancer agents. aacrjournals.org
Beyond kinase inhibition, specific 1,7-naphthyridine derivatives have been developed as antagonists for G protein-coupled receptors. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives act as potent tachykinin NK(1) receptor antagonists. nih.gov The NK(1) receptor is involved in neurogenic inflammation and pain transmission, and its antagonists have been investigated for effects on bladder function disorders. nih.gov
Table 1: 1,7-Naphthyridine Derivatives as Modulators of Cell Signaling Pathways
| Derivative Class | Target | Signaling Pathway | Therapeutic Potential |
|---|---|---|---|
| 1,7-Naphthyridine 1-oxides | p38 MAP Kinase | Inflammatory Signaling | Anti-inflammatory diseases nih.govdrugbank.com |
| 3-Cyano-1,7-naphthyridines | PIP4K2A | p53 Regulation | Cancers with p53 deficiency acs.org |
| Substituted 1,7-naphthyridines | FGFR Family (1-4) | Proliferation, Survival | Various Cancers aacrjournals.org |
| 1,7-Naphthyridine-6-carboxamides | Tachykinin NK(1) Receptor | Neurotransmission | Bladder function disorders nih.gov |
Structure-Activity Relationship (SAR) Studies for Target Interaction
The development of potent and selective inhibitors based on the 1,7-naphthyridine scaffold relies heavily on detailed structure-activity relationship (SAR) studies. These investigations reveal how specific chemical modifications to the core structure influence binding affinity and interaction with the biological target.
In the development of PIP4K2A inhibitors, SAR studies highlighted the importance of substitution on the 1,7-naphthyridine ring. The introduction of a chlorine atom at the C-5 position was found to significantly improve biochemical potency, likely due to a favorable halogen interaction with a phenylalanine residue (Phe200) in the ATP binding pocket. acs.org The core itself is anchored by a key hydrogen bond between the naphthyridine nitrogen at position 7 (N7) and the backbone nitrogen of a valine residue (Val199) in the kinase hinge region, a common interaction motif for kinase inhibitors. acs.org
For the axially chiral 1,7-naphthyridine-6-carboxamide derivatives targeting the NK(1) receptor, SAR studies demonstrated the critical role of stereochemistry. The spatial arrangement of substituents around the carboxamide linkage at C-6 was found to be crucial for receptor recognition. In one instance, a specific stereoisomer, (aR,9R)-8b, exhibited an in vitro inhibitory activity approximately 750-fold higher than its enantiomer and 40-fold higher than its atropisomer, underscoring the high degree of stereochemical sensitivity required for potent antagonism. nih.gov
General SAR studies on naphthyridine derivatives for anticancer activity have also provided valuable insights. While not always specific to the 1,7-isomer, these studies indicate that modifications at various positions can dramatically alter cytotoxicity. For example, the nature of the substituent at the C-2 position and the substitution pattern on other positions of the naphthyridine core are known to be important for activity. nih.gov Such findings guide the rational design of new derivatives with improved potency and selectivity.
Table 2: Key SAR Findings for 1,7-Naphthyridine Derivatives
| Target | Position of Modification | Effect of Modification | Reference |
|---|---|---|---|
| PIP4K2A | C-5 | Introduction of a chlorine atom significantly improves biochemical potency. | acs.org |
| PIP4K2A | N-7 | Forms a critical hydrogen bond with the kinase hinge region, anchoring the inhibitor. | acs.org |
| NK(1) Receptor | C-6 | Stereochemistry of the carboxamide moiety is crucial for high-affinity binding. | nih.gov |
Design of Chemical Probes for Cellular and Sub-Cellular Investigations
The unique photophysical properties of the naphthyridine core make it an attractive scaffold for the design of fluorescent chemical probes for cellular and sub-cellular imaging. These probes can be engineered to detect specific analytes, report on the local environment, or accumulate in particular organelles.
Researchers have developed near-infrared (NIR) fluorescent probes based on naphthyridinium salt derivatives for imaging nucleic acids within mitochondria. rsc.orgresearchgate.net These probes exhibit an "OFF-ON" fluorescence response, meaning their fluorescence intensity increases dramatically upon binding to DNA and RNA. This turn-on mechanism minimizes background signal, providing high contrast for imaging. Their emission in the NIR region is particularly advantageous for biological imaging as it allows for deeper tissue penetration and reduces interference from cellular autofluorescence. Co-staining experiments confirmed that these probes specifically target the mitochondria of fixed cells. rsc.org
Derivatives of the closely related 2,7-naphthyridine (B1199556) isomer have been developed as ultrafast fluorescent probes for the detection of thiophenol, a toxic environmental pollutant. nih.gov One such probe demonstrated a remarkable 240-fold fluorescence enhancement within 30 seconds of reacting with thiophenol and was successfully used to detect the analyte in living cells and zebrafish via red emission. nih.gov
In another application, polarity-sensitive fluorescent probes based on the 1,6-naphthyridine (B1220473) scaffold have been created to distinguish between normal and cancerous cells and tissues. acs.org These probes were designed to target specific organelles like lipid droplets and mitochondria. Their fluorescence emission is sensitive to the polarity of the microenvironment, which can differ between healthy and cancerous cells. This property allowed for the clear differentiation of malignant tumor tissues, which showed significantly higher fluorescence intensity compared to normal or benign tissues. acs.org These examples highlight the versatility of the naphthyridine framework in creating sophisticated tools for cellular and sub-cellular investigations.
Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The field of host-guest chemistry, a central part of supramolecular chemistry, focuses on designing host molecules with specific cavities that can recognize and bind guest molecules or ions. thno.orgnih.gov
The naphthyridine nucleus, with its embedded hydrogen bond accepting nitrogen atoms and its planar aromatic structure, is an excellent building block for constructing synthetic host molecules and receptors. While much of the foundational work has been done with the 1,8-naphthyridine isomer, the principles of molecular recognition are directly applicable to the 1,7-naphthyridine scaffold.
Molecular tweezers are a class of acyclic host molecules with two "arms" that are connected by a spacer and create an open cavity for binding guest molecules. nih.govwikipedia.org The arms often consist of aromatic surfaces, like naphthalene (B1677914) or anthracene, which can bind guests through π-π stacking interactions.
The hydrogen-bonding capabilities of the naphthyridine unit have been effectively exploited in the design of molecular tweezers and receptors for recognizing biologically relevant molecules. For instance, asymmetrical tweezers incorporating a 2-acyl-1,8-naphthyridine unit have been designed for the selective recognition of guanine (B1146940) in DNA. nih.gov This recognition is achieved through the formation of specific hydrogen bonds between the naphthyridine moiety and the guanine base. Such tweezers have been used to detect trinucleotide repeats, which are associated with neurodegenerative diseases like Huntington's disease. nih.gov
Similarly, macrocyclic hosts that incorporate two 1,8-naphthyridine units have been synthesized for the molecular recognition of biotin (B1667282) and various urea (B33335) derivatives. researchgate.net The pre-organized structure of these macrocycles allows the naphthyridine units to act as hydrogen-bond donors and acceptors to bind the ureido functionality present in the guest molecules. The binding affinity of these host-guest complexes can be quantified using techniques such as 1H NMR titrations. researchgate.netnih.gov
These examples, primarily utilizing the 1,8-naphthyridine isomer, demonstrate the powerful potential of the naphthyridine scaffold in constructing sophisticated supramolecular systems. The defined geometry and hydrogen-bonding patterns offered by the 1,7-naphthyridine core present similar opportunities for creating novel molecular tweezers and receptors for applications in sensing, catalysis, and drug delivery.
Computational and Theoretical Investigations of 2,8 Dichloro 1,7 Naphthyridine
Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) Calculations
No published studies utilizing Density Functional Theory (DFT) to investigate the electronic structure, reactivity, or properties of 2,8-dichloro-1,7-naphthyridine were found. DFT is a powerful computational method widely used for studying other naphthyridine isomers, providing insights into their geometries, binding energies, and electronic properties. However, such analyses for the 2,8-dichloro derivative are not available in the current body of scientific literature.
Molecular Orbital Theory Applications
There is no available research applying Molecular Orbital Theory to analyze the electronic characteristics of this compound. This includes analyses of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap, which are crucial for predicting chemical reactivity and electronic transitions.
Spectroscopic Property Predictions (e.g., Luminescence, NMR Chemical Shifts)
No computational studies predicting the spectroscopic properties of this compound, such as its luminescence or Nuclear Magnetic Resonance (NMR) chemical shifts, have been reported. While computational methods are frequently used to predict and help interpret experimental spectra for related compounds, this specific isomer has not been the subject of such investigations.
Intermolecular Interactions and Self-Assembly Simulations
There is a lack of research on the intermolecular interactions and potential for self-assembly of this compound. Computational simulations are key to understanding non-covalent interactions like hydrogen bonding and π-π stacking, which govern the formation of supramolecular structures. However, no such simulations have been published for this molecule.
Tautomeric Preferences and Conformational Analysis
No computational or theoretical studies on the tautomeric preferences or conformational analysis of this compound could be located. Tautomerism is a key consideration for many heterocyclic compounds, and computational analysis helps in determining the relative stability of different tautomeric forms. Similarly, conformational analysis identifies the most stable spatial arrangements of a molecule. This information is currently unavailable for this compound.
The absence of dedicated research on this compound limits the ability to provide a detailed computational and theoretical overview. While extensive research exists for other naphthyridine isomers, highlighting the utility of computational chemistry in understanding their properties and reactivity, these findings cannot be directly extrapolated to the this compound isomer without specific investigation. Future computational studies are required to illuminate the electronic structure, spectroscopic properties, and reactivity of this particular compound.
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes for Dichloronaphthyridines
A primary challenge in the advancement of dichloronaphthyridine chemistry is the development of synthetic routes that are not only efficient but also environmentally benign. Traditional methods for constructing the naphthyridine core, such as the Skraup and Friedländer reactions, often require harsh conditions. nih.gov The future lies in green chemistry approaches. Researchers are exploring methods that utilize water as a solvent, employ microwave-assisted synthesis to reduce reaction times and energy consumption, and develop one-pot multicomponent reactions that increase efficiency by minimizing intermediate separation steps. rsc.orgtandfonline.comrsc.orgresearchgate.net
Key future objectives in this area include:
Catalyst-Free Reactions: Designing domino reactions that proceed under catalyst-free conditions in environmentally friendly solvents like ethanol (B145695) represents a significant step towards sustainability. rsc.org
Microwave-Assisted Synthesis: Expanding the use of microwave irradiation can dramatically accelerate reactions, leading to clean and efficient synthesis of naphthyridine derivatives with high yields and purity. researchgate.net
Aqueous Media Synthesis: Performing reactions in water is a cornerstone of green chemistry. Developing robust methods, such as a greener version of the Friedländer reaction, for dichloronaphthyridine synthesis in aqueous media is a critical goal. rsc.org
Recyclable Catalysts: The use of recyclable catalysts, such as SiO2/Fe3O4 magnetic nanocomposites, in multicomponent reactions offers a pathway to reduce chemical waste and improve the economic viability of synthetic processes. tandfonline.com
Exploration of Undiscovered Reactivity Patterns and Selective Functionalization
The electronic properties of the 2,8-dichloro-1,7-naphthyridine core, with its two electron-withdrawing chlorine atoms and two nitrogen atoms, create a complex reactivity landscape that is yet to be fully explored. A major hurdle is achieving regioselectivity in functionalization reactions. In dihalogenated N-heteroarenes, cross-coupling reactions conventionally occur at the C-X bond adjacent to a nitrogen atom, making it challenging to invert this preference and react at a distal position. nsf.gov
Future research will likely focus on:
Selective Cross-Coupling: Developing new ligand and catalyst systems is crucial for controlling the site of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira). nsf.govyoutube.comsigmaaldrich.comnih.gov This would allow for the programmed, stepwise introduction of different functional groups at the C2 and C8 positions, creating a diverse library of derivatives. Cobalt-catalyzed cross-couplings with organometallics also present a promising avenue for functionalizing various positions on the naphthyridine ring. acs.org
Direct C-H Functionalization: Moving beyond halogen-based cross-coupling, the direct activation and functionalization of C-H bonds is a frontier in organic synthesis. iisc.ac.in Developing directing groups or catalytic systems that can selectively activate the C-H bonds of the dichloronaphthyridine core would provide a more atom-economical route to novel analogues. nih.govnih.govrsc.org
Unconventional Nucleophilic Aromatic Substitution (SNAr): While the chlorine atoms are activated towards SNAr, selectively replacing one in the presence of the other remains a challenge. Future work will involve fine-tuning reaction conditions and nucleophiles to achieve high mon-substitution selectivity, providing key intermediates for further diversification.
Expansion of Applications in Emerging Materials Science and Catalysis Fields
While naphthyridines are well-established in medicinal chemistry, their potential in materials science and catalysis is an area of growing interest. The rigid, planar structure and electron-deficient nature of the dichloronaphthyridine core make it an attractive building block for functional materials.
Key areas for future expansion include:
Organic Electronics: Naphthyridine derivatives have shown promise as n-type materials for Organic Light-Emitting Diodes (OLEDs) due to their thermal stability and electron-accepting properties. researchgate.netrsc.org Future research could focus on tuning the electronic properties of this compound derivatives through substitution to create novel emitters and electron-transport materials for high-efficiency OLEDs, including those based on iridium(III) complexes. researchgate.netrsc.orgrsc.orgmdpi.com
Coordination Chemistry and Catalysis: The nitrogen atoms of the 1,7-naphthyridine (B1217170) scaffold can act as ligands, coordinating with metal centers to form complexes with unique catalytic or photophysical properties. nih.gov Dinucleating ligands based on the 1,8-naphthyridine (B1210474) core have been used to synthesize homo- and heterobimetallic complexes. escholarship.orgrsc.org Similar strategies can be applied to the 1,7-isomer to create catalysts for a range of transformations, leveraging metal-metal cooperativity. researchgate.netflinders.edu.au Chiral naphthyridine-based ligands are also being developed for asymmetric catalysis. rsc.org
Advanced Chemical Biology Tool Development for Precise Molecular Interrogation
The unique structural and electronic features of the naphthyridine scaffold make it an excellent platform for the development of sophisticated tools for chemical biology. These tools can be used to probe biological systems with high precision.
Future directions in this area involve:
Fluorescent Probes and Sensors: Naphthyridine derivatives have been successfully developed into "turn-on" fluorescent probes for detecting specific analytes like amines, proteins, and nucleic acids within complex biological environments. acs.orgnih.gov Research is aimed at creating probes with near-infrared (NIR) emission to allow for deeper tissue imaging and reduced background fluorescence. rsc.orgresearchgate.net These probes can be designed to target specific organelles, such as mitochondria, or to sense changes in the cellular microenvironment. rsc.orgdntb.gov.ua
Molecular Recognition: The arrangement of hydrogen bond donors and acceptors on the naphthyridine ring can be tailored for the specific recognition of biological molecules, such as guanosine (B1672433) nucleotides. researchgate.netnih.gov This can be exploited to develop nanosensors for detecting important biological analytes. researchgate.net
Targeted Therapeutics: The ability to selectively functionalize the dichloronaphthyridine core opens the door to its use as a scaffold in targeted therapies. For example, it could be incorporated into molecules like Proteolysis Targeting Chimeras (PROTACs), where one part of the molecule binds to a target protein and the other recruits cellular machinery to degrade it.
Synergistic Integration of Experimental and Computational Approaches for Rational Design
The efficient development of new dichloronaphthyridine derivatives with tailored properties will increasingly rely on the close integration of computational modeling and experimental synthesis. Rational design, guided by computational insights, can significantly reduce the trial-and-error inherent in chemical synthesis and optimization. researchgate.net
The synergy between these approaches will be critical for:
Predicting Reactivity: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways and predict the regioselectivity of functionalization reactions, guiding the choice of reagents and conditions for experimental work. rsc.org
Designing Functional Molecules: Computational tools like molecular docking and molecular dynamics simulations are essential for designing molecules with specific biological targets. rsc.orgnih.gov This approach allows for the in silico screening of virtual libraries of dichloronaphthyridine derivatives to identify candidates with the highest potential before committing to their synthesis. rsc.org
Understanding Material Properties: For applications in materials science, computational chemistry can predict the electronic and photophysical properties of new naphthyridine-based materials, accelerating the discovery of novel compounds for OLEDs and other devices. researchgate.netrsc.org This synergy allows for a feedback loop where experimental results are used to refine computational models, leading to increasingly accurate predictions and a more rapid advancement of the field.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
